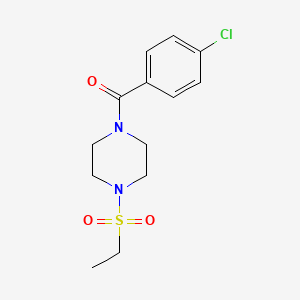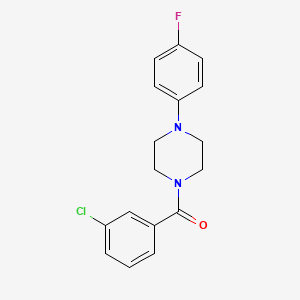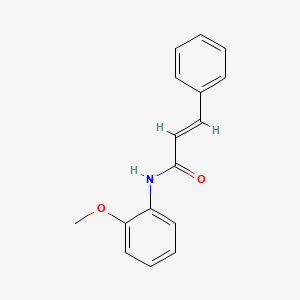![molecular formula C18H20O2 B5630260 4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)
4-[1-(2-methoxyphenyl)cyclopentyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves strategies such as the Schiff bases reduction route, which yields compounds with complex molecular structures involving methoxyphenyl groups. For instance, molecular structures of compounds synthesized via this method show significant intermolecular hydrogen bonding and secondary intermolecular interactions, indicating the complexity and specificity of synthesis methods required for such compounds (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data of compounds similar to "4-[1-(2-methoxyphenyl)cyclopentyl]phenol". These analyses involve density functional theory (DFT) calculations, which reveal detailed molecular parameters such as bond lengths, bond angles, and intramolecular charge transfers (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with methoxyphenyl groups often lead to products with significant chemical properties, such as luminescence and nonlinear optical properties. For example, synthesized compounds exhibiting room temperature luminescence due to π* → π transition and showing second harmonic generation property highlight the reactive versatility and applicative potential of these compounds (Mohite et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds, as characterized by spectroscopic investigations and quantum chemical computational studies, include analyses of their electronic structure, vibrational spectra, and molecular electrostatic potential maps. These studies help in understanding the behavior of compounds under different conditions and their interactions at the molecular level (Koşar & Albayrak, 2011).
Chemical Properties Analysis
The chemical properties of "4-[1-(2-methoxyphenyl)cyclopentyl]phenol" and related compounds can be elucidated through their synthesis and reaction mechanisms. For instance, the synthesis of Schiff base compounds from vanillin and panisidine using water solvent by the stirrer method, and their subsequent antioxidant activity tests, demonstrate the multifaceted chemical properties these compounds possess (Kusumaningrum et al., 2021).
特性
IUPAC Name |
4-[1-(2-methoxyphenyl)cyclopentyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-20-17-7-3-2-6-16(17)18(12-4-5-13-18)14-8-10-15(19)11-9-14/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHYWCBKVFPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyphenyl)cyclopentyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)

![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)

![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)